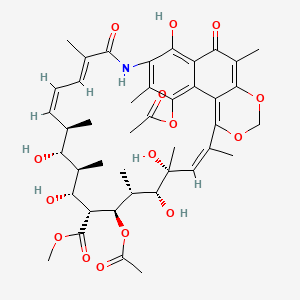
Streptovaricin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Streptovaricin B, is a component of the streptovaricin complex, which belongs to the ansamycin class of antibiotics. These antibiotics are known for their unique structure, which includes an aromatic nucleus bridged by an aliphatic carbon chain. Streptovaricins are produced by the bacterium Streptomyces spectabilis and have shown significant biological activity, particularly against certain viruses and bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of streptovaricin complex, fraction b, involves the chromatographic fractionation of the streptovaricin complex. This process yields stable components enriched in specific biological activities . The biosynthesis of streptovaricins involves a series of enzymatic reactions, including the formation of a methylenedioxy bridge catalyzed by cytochrome P450 enzymes .
Industrial Production Methods: Industrial production of streptovaricins typically involves the cultivation of Streptomyces spectabilis under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the desired fractions .
Chemical Reactions Analysis
Types of Reactions: Streptovaricin B, undergoes various chemical reactions, including oxidation, reduction, and substitution. The methylenedioxy bridge formation is a key reaction catalyzed by cytochrome P450 enzymes .
Common Reagents and Conditions: Common reagents used in the reactions involving streptovaricins include cytochrome P450 enzymes, oxygen, and various cofactors. The reactions typically occur under mild conditions with high chemo-, regio-, and stereoselectivity .
Major Products Formed: The major products formed from these reactions include various derivatives of streptovaricins, each with unique biological activities .
Scientific Research Applications
Streptovaricin B, has been extensively studied for its antiviral and antibacterial properties. It has shown significant activity against the polycythemic strain of Friend virus and methicillin-resistant Staphylococcus aureus (MRSA) . In addition to its use in medicine, streptovaricins are also valuable tools in biochemical research for studying enzyme mechanisms and drug interactions .
Mechanism of Action
The mechanism of action of streptovaricin complex, fraction b, involves the inhibition of RNA-directed DNA polymerase (reverse transcriptase) in certain viruses . The methylenedioxy bridge in its structure plays a crucial role in its biological activity, facilitating interactions with molecular targets . The cytochrome P450 enzyme StvP2 is responsible for the formation of this bridge, which is essential for the compound’s activity .
Comparison with Similar Compounds
Streptovaricin B, is structurally similar to other ansamycin antibiotics such as rifamycins, geldanamycin, and ansamitocin . it is unique in its specific biological activities and the presence of the methylenedioxy bridge . Similar compounds include:
- Rifamycin
- Geldanamycin
- Ansamitocin
- Ansavaricins A–E
These compounds share the ansamycin structure but differ in their specific biological activities and structural modifications.
Properties
CAS No. |
11031-82-6 |
|---|---|
Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.1]hept-5-en-2-ylmethanol](/img/structure/B1172511.png)
